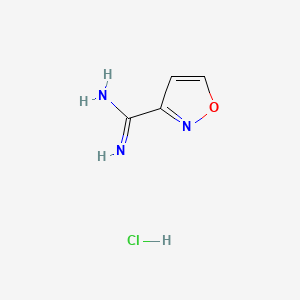
1,2-Oxazole-3-carboximidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Oxazole-3-carboximidamide hydrochloride is a heterocyclic organic compound with the molecular formula C4H5N3O. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Oxazole-3-carboximidamide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amidoxime with a nitrile, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
化学反応の分析
Types of Reactions
1,2-Oxazole-3-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce saturated heterocycles .
科学的研究の応用
1,2-Oxazole-3-carboximidamide hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a tool for studying the biological activity of oxazole derivatives and their interactions with biological targets
作用機序
The mechanism of action of 1,2-Oxazole-3-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the oxazole derivative being studied .
類似化合物との比較
Similar Compounds
- 1,2-Oxazole-3-carboxamide
- 1,2-Oxazole-3-carboxylic acid
- 1,2-Oxazole-3-carboxaldehyde
Comparison
1,2-Oxazole-3-carboximidamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and materials science .
生物活性
1,2-Oxazole-3-carboximidamide hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound possesses unique structural characteristics that may influence its biological activity. The compound's molecular formula is C4H5ClN4O, with a molecular weight of 162.57 g/mol. The presence of the oxazole ring is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites on target proteins, potentially leading to inhibition or modulation of their activity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Potential : In vitro studies have shown that derivatives of oxazole compounds can exhibit cytotoxic effects against several cancer cell lines, suggesting a potential role in cancer therapy .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications in drug development .
Case Studies
- Antiproliferative Effects : A study assessed the antiproliferative activity of various oxazole derivatives, including this compound. The results indicated significant cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) with IC50 values ranging from 100 nM to 500 nM .
- Enzyme Interaction Studies : Research demonstrated that the compound could inhibit the catalytic activity of topoisomerase I, a key enzyme involved in DNA replication and repair. Molecular docking studies supported these findings by showing favorable binding interactions between the compound and the enzyme's active site .
Data Table: Biological Activities of this compound
特性
分子式 |
C4H6ClN3O |
|---|---|
分子量 |
147.56 g/mol |
IUPAC名 |
1,2-oxazole-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C4H5N3O.ClH/c5-4(6)3-1-2-8-7-3;/h1-2H,(H3,5,6);1H |
InChIキー |
UPNUJZAXIFGKPT-UHFFFAOYSA-N |
正規SMILES |
C1=CON=C1C(=N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















